Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate
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Overview
Description
Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate typically involves the Marckwald reaction, starting from readily available aminocarbonyl compounds . The two-step procedure involves the formation of an intermediate, which is then cyclized to yield the final product in high yield . This method is efficient and can be scaled up for bulk production.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Marckwald reaction suggests that it could be adapted for industrial-scale synthesis, provided that the reaction conditions are optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted compounds with varying properties.
Scientific Research Applications
Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fused ring system provides stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound shares a similar fused ring system but differs in its functional groups and reactivity.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another similar compound with a different ring fusion pattern and biological activity.
Uniqueness
Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is unique due to its specific functional groups and the stability provided by its fused ring system. This stability makes it a valuable compound for various applications, particularly in fields requiring robust and reactive molecules.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-10-6-7-4-3-5-11(7)8/h6H,2-5H2,1H3 |
InChI Key |
JXGDIDLSXSHCCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1CCC2 |
Origin of Product |
United States |
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